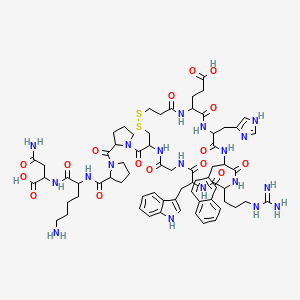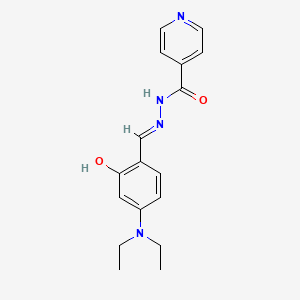
Xeharwgcpp KD
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JKC 363 est un antagoniste puissant et sélectif du récepteur de la mélanocortine MC4. Il présente une forte affinité pour le récepteur de la mélanocortine MC4, avec une valeur de CI50 de 0,5 nM, et une affinité significativement plus faible pour le récepteur MC3, avec une valeur de CI50 de 44,9 nM . Ce composé est connu pour sa capacité à antagoniser les effets de l'hormone alpha-mélanotropine (α-MSH), à supprimer la libération de l'hormone de libération de la thyréotropine (TRH), à atténuer l'apport alimentaire et à réduire la douleur induite par le formol in vivo .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de JKC 363 implique une série de réactions de couplage peptidique. Le composé est un peptide cyclique avec un pont disulfure entre les premier et huitième acides aminés. La séquence de JKC 363 est {Mpa}-Glu-His-{D-2-Nal}-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH2, où Mpa représente l'acide 3-mercaptopropionique et D-2-Nal représente la D-2-naphtylalanine .
Méthodes de production industrielle
La production industrielle de JKC 363 implique généralement des techniques de synthèse peptidique en phase solide (SPPS). Cette méthode permet l'assemblage efficace de la chaîne peptidique sur un support solide, suivie d'une cyclisation et d'une formation de pont disulfure. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour atteindre une pureté supérieure à 98 % .
Analyse Des Réactions Chimiques
Types de réactions
JKC 363 subit principalement des réactions de couplage peptidique au cours de sa synthèse. Il ne subit généralement pas de réactions d'oxydation, de réduction ou de substitution dans des conditions standard.
Réactifs et conditions courants
La synthèse de JKC 363 implique l'utilisation de réactifs de couplage peptidique courants tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). La formation du pont disulfure est obtenue en utilisant des agents oxydants tels que l'iode ou l'oxydation à l'air .
Principaux produits formés
Le principal produit formé par la synthèse de JKC 363 est le peptide cyclique avec la séquence et le pont disulfure souhaités. Les impuretés et les sous-produits sont généralement éliminés lors du processus de purification .
Applications de la recherche scientifique
JKC 363 a une large gamme d'applications de recherche scientifique en raison de son antagonisme sélectif du récepteur de la mélanocortine MC4. Certaines de ses principales applications incluent:
Recherche en neurosciences : JKC 363 est utilisé pour étudier le rôle du récepteur de la mélanocortine MC4 dans la régulation de l'apport alimentaire et de l'équilibre énergétique. .
Recherche sur la douleur : JKC 363 a été démontré pour réduire la douleur induite par le formol in vivo, ce qui en fait un outil précieux pour étudier les voies de la douleur et développer de nouveaux analgésiques.
Recherche en endocrinologie : Le composé est utilisé pour étudier les interactions entre les systèmes de la mélanocortine et des cannabinoïdes dans la régulation de l'apport alimentaire et de l'équilibre énergétique.
Mécanisme d'action
JKC 363 exerce ses effets en antagonisant sélectivement le récepteur de la mélanocortine MC4. Ce récepteur est impliqué dans la régulation de l'apport alimentaire, de l'équilibre énergétique et de la perception de la douleur. En bloquant l'effet stimulateur de l'α-MSH sur la libération de TRH, JKC 363 réduit l'apport alimentaire et atténue la douleur . La forte affinité du composé pour le récepteur MC4 et sa capacité à bloquer l'α-MSH en font un outil précieux pour étudier les rôles physiologiques de ce récepteur .
Applications De Recherche Scientifique
JKC 363 has a wide range of scientific research applications due to its selective antagonism of the melanocortin MC4 receptor. Some of its key applications include:
Neuroscience Research: JKC 363 is used to study the role of the melanocortin MC4 receptor in regulating food intake and energy balance. .
Endocrinology Research: The compound is used to investigate the interactions between the melanocortin and cannabinoid systems in regulating food intake and energy balance.
Mécanisme D'action
JKC 363 exerts its effects by selectively antagonizing the melanocortin MC4 receptor. This receptor is involved in the regulation of food intake, energy balance, and pain perception. By blocking the stimulatory effect of α-MSH on TRH release, JKC 363 reduces food intake and attenuates pain . The compound’s high affinity for the MC4 receptor and its ability to block α-MSH make it a valuable tool for studying the physiological roles of this receptor .
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires à JKC 363 incluent d'autres antagonistes du récepteur de la mélanocortine tels que SHU9119 et le peptide apparenté à l'agouti (AgRP). Ces composés ciblent également les récepteurs de la mélanocortine mais peuvent avoir des profils de sélectivité et des effets physiologiques différents .
Unicité de JKC 363
JKC 363 est unique en raison de sa forte sélectivité pour le récepteur de la mélanocortine MC4 et de sa capacité à bloquer efficacement les effets de l'α-MSH. Cela le rend particulièrement utile pour étudier les rôles spécifiques du récepteur MC4 dans divers processus physiologiques .
Propriétés
Formule moléculaire |
C69H91N19O16S2 |
|---|---|
Poids moléculaire |
1506.7 g/mol |
Nom IUPAC |
4-amino-2-[[6-amino-2-[[1-[1-[13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-4-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C69H91N19O16S2/c70-23-6-5-14-45(61(96)86-51(68(103)104)32-55(71)89)82-65(100)53-16-8-25-87(53)67(102)54-17-9-26-88(54)66(101)52-36-106-105-27-22-56(90)79-47(20-21-58(92)93)62(97)85-50(31-42-34-74-37-78-42)64(99)83-48(29-38-18-19-39-10-1-2-11-40(39)28-38)63(98)81-46(15-7-24-75-69(72)73)60(95)84-49(59(94)77-35-57(91)80-52)30-41-33-76-44-13-4-3-12-43(41)44/h1-4,10-13,18-19,28,33-34,37,45-54,76H,5-9,14-17,20-27,29-32,35-36,70H2,(H2,71,89)(H,74,78)(H,77,94)(H,79,90)(H,80,91)(H,81,98)(H,82,100)(H,83,99)(H,84,95)(H,85,97)(H,86,96)(H,92,93)(H,103,104)(H4,72,73,75) |
Clé InChI |
RFMOGPSXMCHBKU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N3)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC7=CC=CC=C7C=C6)CC8=CNC=N8)CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3s-trans)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl) piperidinium chloride hemihydrate](/img/structure/B10752438.png)

![(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B10752444.png)
![2-[2-[Carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methyl]amino]ethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methyl]amino]acetate;manganese](/img/structure/B10752445.png)
![5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B10752453.png)


![7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752479.png)
![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;dihydrate](/img/structure/B10752487.png)
![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B10752490.png)

![7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752510.png)

